molecular formula C18H19N3O6S B2531414 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 681174-07-2

4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2531414
CAS No.: 681174-07-2
M. Wt: 405.43
InChI Key: SLXHZJUUDSIUOG-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked via a carbonyl-hydrazinecarbonyl bridge to an N,N-dimethylbenzenesulfonamide moiety. Its molecular formula is C₁₉H₁₉N₃O₆S (MW: 417.44 g/mol). Synthesis likely involves sequential condensation reactions: (1) coupling the dioxine carbonyl to hydrazine and (2) attaching the benzenesulfonamide group .

Properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-21(2)28(24,25)13-9-7-12(8-10-13)17(22)19-20-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXHZJUUDSIUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps generally include the formation of the hydrazinecarbonyl moiety and the subsequent attachment of the sulfonamide group. The synthesis pathway can be represented as follows:

  • Formation of Dihydrobenzo[b][1,4]dioxine-2-carbonyl : This is achieved through a series of condensation reactions involving appropriate carbonyl compounds and hydrazines.
  • Attachment of N,N-Dimethylbenzenesulfonamide : The final step involves coupling the synthesized intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

Antimicrobial Activity

Studies have shown that compounds derived from sulfonamides exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
4-Methyl-1-benzenesulfonyl chloride derivativesAntibacterial
Schiff base complexesAntifungal

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Research indicates that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study demonstrated that a series of sulfonamide derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL .
  • Anticancer Research : Another investigation focused on a structurally similar compound which exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant activity at low concentrations .
  • Anti-inflammatory Effects : A study reported that certain sulfonamide derivatives reduced inflammation markers in animal models, suggesting their therapeutic potential in managing conditions like arthritis .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
This compound is related to the synthesis of intermediates used in the development of antihypertensive drugs. Specifically, derivatives like N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine have been noted as precursors for medications such as doxazocin, which is used to treat hypertension. The synthesis process involves specific reaction conditions to enhance purity and yield, indicating its importance in pharmaceutical formulations .

Cancer Research
Recent studies have indicated that compounds similar to 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide exhibit cytotoxic effects against various cancer cell lines. For instance, cycloplatinated complexes featuring bioactive ligands have shown selective toxicity towards lung carcinoma (A549) and cervix carcinoma (HeLa) cells. These findings suggest that the compound may possess properties suitable for further exploration in anticancer therapies .

Material Science

Photodynamic Therapy
The compound's structural characteristics allow it to function effectively in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell damage. The incorporation of 2,3-dihydrobenzo[b][1,4]dioxin moieties in such compounds enhances their photophysical properties, making them candidates for therapeutic applications .

Environmental Applications

Adsorption Technologies
Research into adsorbents for the removal of pollutants from water has highlighted the potential of compounds with carbonyl and amine functionalities. The incorporation of such functionalities into hyper-cross-linked polymers can significantly enhance their capacity to adsorb non-steroidal anti-inflammatory drugs (NSAIDs) from aqueous environments. This suggests that derivatives of the compound could be explored for environmental remediation applications .

Case Study 1: Synthesis of Doxazocin

A detailed study on the synthesis of N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine demonstrated the importance of reaction conditions in achieving high purity levels necessary for pharmaceutical applications. The study outlined a method involving specific molar ratios and temperatures to minimize impurities .

Case Study 2: Photodynamic Properties

Research into cycloplatinated complexes revealed their potential use in PDT due to their ability to generate reactive oxygen species upon light activation. This study emphasized the need for further exploration into structural modifications that could enhance efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups IR Bands (cm⁻¹) Synthesis Method
Target Compound C₁₉H₁₉N₃O₆S 417.44 Dihydrodioxine, hydrazinecarbonyl, dimethyl sulfonamide ~1665 (C=O), 1150–1350 (SO₂) Hydrazine-carbonylic acid condensation
4-[N′-(Arylmethylidene)hydrazinecarbonyl]benzenesulfonamide C₁₅H₁₃N₃O₃S 323.35 Arylidene, hydrazinecarbonyl, sulfonamide ~1660 (C=O), ~1250 (C=N) Schiff base formation with benzaldehydes
4-(2-(4-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide C₁₈H₂₀N₄O₄S₂ 420.50 Benzo[d]thiazol, ethoxy, hydrazinecarbonyl ~1660 (C=O), ~1250 (C-O) Coupling of hydrazine with thiazolyl chloride
3,4-Dihydro-N-(2-phenylethyl)-4-(4-methylbenzenesulfonyl)-2H-1,4-benzoxazine-2-carboxamide C₂₅H₂₆N₂O₄S 450.55 Benzoxazine, methyl sulfonyl, carboxamide ~1680 (C=O), 1150–1350 (SO₂) Friedel-Crafts acylation and sulfonation

Key Observations

Functional Group Variations: The target compound and ’s analog share hydrazinecarbonyl and sulfonamide groups but differ in their aromatic cores (dioxine vs. thiazol). This substitution impacts electron distribution and steric bulk .

Spectral Properties :

  • The C=O stretch (~1660–1680 cm⁻¹) is consistent across hydrazinecarbonyl derivatives, while SO₂ asymmetric/symmetric stretches (1150–1350 cm⁻¹) confirm sulfonamide presence .
  • The absence of C=S bands (~1240–1255 cm⁻¹) in the target compound distinguishes it from thioamide analogs (e.g., ’s hydrazinecarbothioamides) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where hydrazine intermediates are condensed with carbonyl precursors. In contrast, employs Schiff base formation for arylidene derivatives .

Molecular Weight: The dioxine ring contributes to a higher MW (417.44) vs. ’s analog (323.35), which may affect bioavailability .

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